![molecular formula C17H18O2 B14352489 1-methoxy-4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzene CAS No. 93651-63-9](/img/structure/B14352489.png)
1-methoxy-4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methoxy-4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzene is an organic compound with the molecular formula C17H18O2 It is a derivative of benzene, featuring a methoxy group and a prop-1-enyl group substituted with a 4-methylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-methoxy-4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1-methoxy-4-methylbenzene and 4-methylphenol.
Formation of Intermediate: The first step involves the formation of an intermediate compound through a reaction between 1-methoxy-4-methylbenzene and a suitable reagent, such as a halogenating agent.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with 4-methylphenol in the presence of a base and a catalyst, such as palladium, to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
1-methoxy-4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and suitable catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
1-methoxy-4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzene has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-methoxy-4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzene involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects through:
Binding to Receptors: It may bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, affecting metabolic pathways.
Signal Transduction: It may modulate signal transduction pathways, influencing cellular responses.
Comparison with Similar Compounds
1-methoxy-4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzene can be compared with other similar compounds, such as:
1-methoxy-4-methylbenzene: A simpler derivative with only a methoxy and methyl group.
4-methylphenol: A phenolic compound with a methyl group.
1-methoxy-4-(prop-1-en-1-yl)benzene: A related compound with a prop-1-enyl group but without the 4-methylphenoxy substitution.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
93651-63-9 |
|---|---|
Molecular Formula |
C17H18O2 |
Molecular Weight |
254.32 g/mol |
IUPAC Name |
1-methoxy-4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzene |
InChI |
InChI=1S/C17H18O2/c1-14-5-9-17(10-6-14)19-13-3-4-15-7-11-16(18-2)12-8-15/h3-12H,13H2,1-2H3/b4-3+ |
InChI Key |
ZNIKCGPQBGZKDN-ONEGZZNKSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)OC/C=C/C2=CC=C(C=C2)OC |
Canonical SMILES |
CC1=CC=C(C=C1)OCC=CC2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(Prop-1-en-2-yl)bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B14352410.png)
![N-[4-(Hydroxymethyl)phenyl]-N'-(2-phenylpropan-2-yl)urea](/img/structure/B14352418.png)
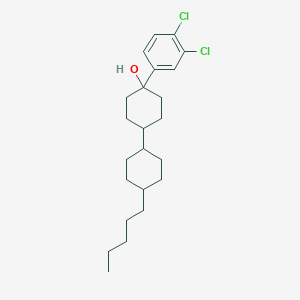
![2,2'-Disulfanediylbis[N-(hepta-1,6-dien-4-yl)aniline]](/img/structure/B14352434.png)
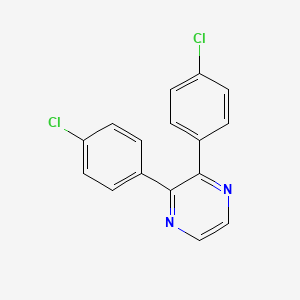
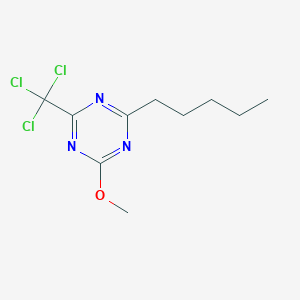
![2-{4-[(3,4-Dimethoxyphenyl)methyl]-2-methylpiperazin-1-yl}pyrimidine](/img/structure/B14352451.png)
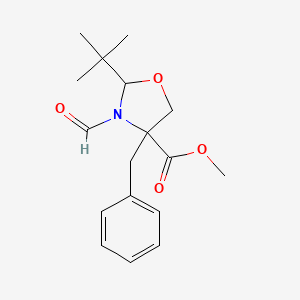
![4-[2-(3-Methyl-2-oxo-cyclohexyl)-2-oxo-ethyl]piperidine-2,6-dione](/img/structure/B14352454.png)
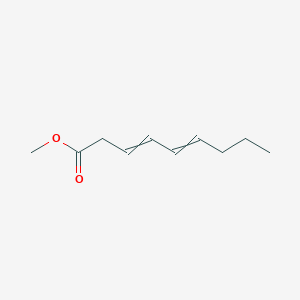
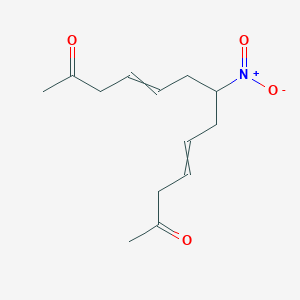
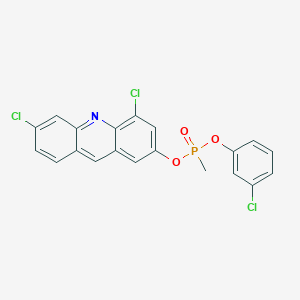
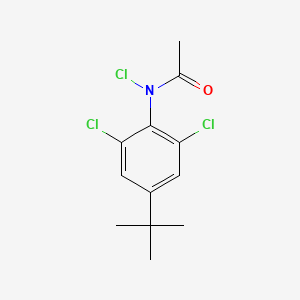
![2-{4-[(Butan-2-yl)(ethyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14352490.png)
